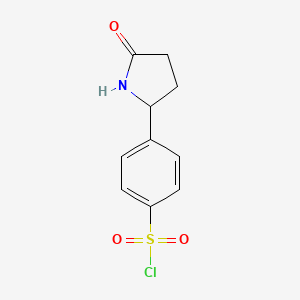

4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-(5-oxopyrrolidin-2-yl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3S/c11-16(14,15)8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQPWQSSWSSRGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909313-88-7 | |

| Record name | 4-(5-oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(2-aminophenyl)sulfonyl chloride with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) is highly reactive and undergoes nucleophilic substitution with nucleophiles such as:

-

Amines (e.g., aniline, alkylamines)

-

Alcohols (e.g., methanol, ethanol)

-

Thiols (e.g., mercaptans)

Mechanism : The chloride ion acts as a leaving group, forming sulfonamides (R-SO₂-NR₂), sulfonates (R-SO₂-O-R'), or sulfonothioates (R-SO₂-S-R') upon reaction with nucleophiles . For example, analogous compounds like phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonate are synthesized via reaction with phenols .

Oxidation/Reduction of the Pyrrolidinone Ring

The pyrrolidinone ring (5-oxopyrrolidin-2-yl) may participate in redox reactions:

-

Reduction : Conversion of the ketone (C=O) to a secondary alcohol (C-OH) using reagents like NaBH₄ or LiAlH₄.

-

Oxidation : Potential formation of reactive intermediates (e.g., quinone-like structures) under strong oxidizing conditions.

Hydrolysis Reactions

The sulfonyl chloride group reacts violently with water, producing benzenesulfonic acid and releasing HCl gas :

Common Reagents and Reaction Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Amines (e.g., aniline), alcohols (e.g., methanol) | Room temperature or reflux (e.g., THF) |

| Reduction | NaBH₄, LiAlH₄ | Anhydrous conditions (e.g., diethyl ether) |

| Hydrolysis | Water | Rapid reaction (exothermic) |

Sulfonamide Derivatives

Reaction with amines yields sulfonamides (R-SO₂-NR₂), which are biologically active. For example, analogous compounds like phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide exhibit antiproliferative activity against cancer cells .

Sulfonate Esters

Reaction with alcohols produces sulfonate esters (R-SO₂-O-R'), which are intermediates in organic synthesis.

Reduced Pyrrolidinone Derivatives

Reduction of the ketone group yields secondary alcohols, altering the compound’s biological activity.

Scientific Research Applications

Anticancer Applications

The compound has shown promising results in the development of anticancer agents. Research indicates that derivatives of 5-oxopyrrolidine, which include the sulfonyl chloride moiety, exhibit potent inhibitory effects against various cancer cell lines.

Case Study: Anticancer Activity Against A549 Cells

A study demonstrated that novel derivatives bearing the 5-oxopyrrolidine scaffold exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells. The compounds were tested using an MTT assay, revealing that certain derivatives achieved post-treatment viability rates comparable to standard chemotherapeutic agents like cisplatin .

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| 21 | 10.93 | A549 | Induces apoptosis |

| 22 | 25.06 | A549 | Cell cycle arrest |

These findings suggest that the incorporation of the 5-oxopyrrolidine structure into drug design can enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle modulation.

Antimicrobial Applications

In addition to its anticancer properties, 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride has been evaluated for its antimicrobial potential, particularly against multidrug-resistant strains.

Case Study: Antimicrobial Activity Against Staphylococcus aureus

Research has highlighted that certain derivatives demonstrate selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. In vitro studies showed that these compounds inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, with some exhibiting over 80% inhibition compared to control substances .

| Compound | Inhibition (%) | Target Bacteria |

|---|---|---|

| 4e | 80.69 | S. aureus |

| 4g | 69.74 | S. aureus |

| 4h | 68.30 | S. aureus |

This antimicrobial efficacy is attributed to the ability of the sulfonyl chloride group to interact with bacterial enzymes, disrupting their function and leading to cell death.

Mechanistic Studies

The mechanistic understanding of how these compounds exert their biological effects is crucial for further development. Molecular docking studies have been employed to predict binding interactions with target proteins, such as carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis .

Binding Affinity Analysis

The binding studies indicate favorable interactions between the synthesized compounds and CA IX, suggesting a potential pathway for therapeutic intervention in cancer treatment .

Pharmacokinetic Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have shown that derivatives of this compound possess promising pharmacokinetic profiles, making them suitable candidates for further clinical development .

Mechanism of Action

The mechanism of action of 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions. The compound can modify the structure and function of biomolecules, such as enzymes and receptors, by forming stable covalent adducts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of sulfonyl chlorides are heavily influenced by substituents on the benzene ring. Below is a comparative analysis of 4-(5-oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride and structurally related compounds:

Physicochemical Properties

- Collision Cross-Section (CCS): The target compound’s CCS values (154.6–165.9 Ų) are comparable to smaller sulfonyl chlorides (e.g., benzenesulfonyl chloride) but lower than bulkier analogs like 2,4,6-tris(trifluoromethyl)benzene-1-sulfonyl chloride (380.62 g/mol) .

- Thermal Stability: High-temperature fusion reactions (200°C, 2 hours) are required for trifluoromethyl derivatives , whereas the pyrrolidinone-containing compound’s stability under similar conditions is unknown.

Biological Activity

The compound 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered interest in various fields of biological research due to its potential as an enzyme inhibitor and its applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C₁₀H₁₁ClN₁O₃S

Molecular Weight : 259.71 g/mol

CAS Number : 112539-09-0

The compound features a pyrrolidinone ring, which contributes to its reactivity and biological properties. The sulfonyl chloride group is particularly significant for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions with biological molecules.

The mechanism of action of this compound primarily involves the formation of covalent bonds with nucleophilic sites on enzymes or other biomolecules. This reactivity can lead to the inhibition or modification of enzyme activity, making it a valuable tool in biochemical research. The sulfonyl chloride group can react with amino acids such as cysteine and lysine, leading to the formation of stable adducts that alter the function of target proteins.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives related to this compound. For example, compounds derived from the pyrrolidinone scaffold have been tested against various cancer cell lines, including A549 human lung adenocarcinoma cells. In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity, reducing cell viability effectively when compared to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Pyrrolidinone Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|---|

| Compound 18 | A549 | 22 | Less potent than cisplatin (IC50 ~ 10 µM) |

| Compound 21 | A549 | 15 | Comparable potency |

| Control (Cisplatin) | A549 | 10 | Standard reference |

Antimicrobial Activity

In addition to anticancer effects, derivatives of this compound have also been evaluated for their antimicrobial properties. Notably, some compounds demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid. The mechanism appears to involve disruption of bacterial cell wall synthesis or function through interaction with key enzymes .

Table 2: Antimicrobial Efficacy Against Resistant Strains

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | MRSA | 8 µg/mL |

| Compound B | VRE | 16 µg/mL |

| Control (Vancomycin) | MRSA | 4 µg/mL |

Case Studies

Several case studies have investigated the biological activities of compounds related to this compound:

- Study on Anticancer Properties : A study evaluated the cytotoxic effects of various derivatives on A549 cells, revealing structure-dependent activity where specific substitutions enhanced potency .

- Antimicrobial Screening : Another study screened multiple derivatives against clinically relevant pathogens, finding promising activity against resistant strains. This highlights the potential for developing new antimicrobial agents based on this scaffold .

- Enzyme Inhibition Studies : Research has shown that sulfonyl chlorides can serve as effective enzyme inhibitors in biochemical assays, providing insights into their potential therapeutic applications in disease models.

Q & A

Q. What are the key synthetic routes for preparing 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride?

The compound can be synthesized via sulfonation of the parent benzene derivative followed by chlorination. A common approach involves reacting 4-(5-Oxopyrrolidin-2-yl)benzene with chlorosulfonic acid under controlled conditions (0–5°C) to form the sulfonic acid intermediate, which is then treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride . Purification typically involves recrystallization from non-polar solvents like hexane or column chromatography using silica gel .

Q. How can researchers confirm the purity and structural integrity of this compound?

Analytical methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify the pyrrolidone ring (δ ~2.0–3.5 ppm for protons adjacent to the carbonyl) and sulfonyl chloride group (no direct protons).

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–230 nm) to assess purity (>95%).

- Elemental Analysis : Confirmation of C, H, N, S, and Cl content .

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use a fume hood to avoid inhalation of vapors.

- Storage : In airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material .

Advanced Research Questions

Q. How does the pyrrolidone ring influence the reactivity of the sulfonyl chloride group?

The electron-withdrawing nature of the 5-oxopyrrolidin-2-yl group enhances the electrophilicity of the sulfonyl chloride, facilitating nucleophilic substitution reactions with amines, alcohols, or thiols. However, steric hindrance from the pyrrolidone ring may reduce reaction rates with bulky nucleophiles. Comparative kinetic studies with analogs (e.g., 4-methyl or 4-trifluoromethyl derivatives) are recommended to quantify these effects .

Q. What strategies can resolve contradictions in reaction yields during sulfonamide synthesis?

Contradictions may arise from competing hydrolysis of the sulfonyl chloride. To mitigate:

- Solvent Optimization : Use anhydrous aprotic solvents (e.g., DCM, THF) with molecular sieves.

- Temperature Control : Maintain reactions at 0–25°C to minimize side reactions.

- In Situ Activation : Add catalytic DMAP or triethylamine to enhance nucleophilicity of amines .

Q. How can this compound be applied in proteomics or medicinal chemistry?

- Protein Modification : The sulfonyl chloride reacts selectively with lysine residues or N-terminal amines, enabling site-specific labeling for structural studies .

- Drug Discovery : Serve as a scaffold for synthesizing sulfonamide-based inhibitors (e.g., targeting carbonic anhydrase or protease enzymes). Computational docking studies (e.g., AutoDock Vina) can predict binding affinities before synthesis .

Q. What advanced analytical techniques characterize its stability under varying pH conditions?

- Kinetic Studies : Monitor hydrolysis rates via LC-MS in buffers (pH 1–13) to determine degradation pathways.

- X-ray Crystallography : Resolve crystal structures of hydrolysis products (e.g., sulfonic acid) to identify decomposition mechanisms .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.